molecular formula C10H7NO2S B2857837 4-(Thiophen-2-YL)picolinic acid CAS No. 1255635-68-7

4-(Thiophen-2-YL)picolinic acid

Cat. No.: B2857837
CAS No.: 1255635-68-7
M. Wt: 205.23
InChI Key: IMPKXJXBCMTGJU-UHFFFAOYSA-N
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Description

4-(Thiophen-2-YL)picolinic acid is an organic compound that features a thiophene ring attached to a picolinic acid moiety. This compound is of interest due to its unique structural properties, which combine the characteristics of both thiophene and picolinic acid. Thiophene is a sulfur-containing heterocycle, while picolinic acid is a derivative of pyridine with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-YL)picolinic acid typically involves the coupling of thiophene derivatives with picolinic acid or its precursors. One common method is the condensation reaction between thiophene-2-carboxaldehyde and picolinic acid under acidic or basic conditions. The reaction may require a catalyst, such as palladium, to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-YL)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 4-(Thiophen-2-YL)picolinic alcohol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-(Thiophen-2-YL)picolinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the picolinic acid moiety.

    Picolinic acid: Contains the pyridine ring with a carboxylic acid group but lacks the thiophene ring.

Uniqueness

4-(Thiophen-2-YL)picolinic acid is unique due to the combination of the thiophene and picolinic acid structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-thiophen-2-ylpyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)8-6-7(3-4-11-8)9-2-1-5-14-9/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPKXJXBCMTGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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